
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate is a complex organic compound with a variety of applications in different fields. It is known for its unique chemical structure, which includes a long hydrocarbon chain and functional groups that make it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate typically involves the reaction of glycine with oleic acid, followed by the introduction of hydroxyethylamine. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves multiple steps, including purification and quality control, to ensure that the final product meets the required standards.
Chemical Reactions Analysis
Types of Reactions
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in cell culture media and as a stabilizing agent for proteins and enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products.
Mechanism of Action
The mechanism of action of Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Sodium lauryl sulfate: Another surfactant with a similar long hydrocarbon chain but different functional groups.
Cocamidopropyl betaine: A surfactant derived from coconut oil with similar applications in personal care products.
Uniqueness
Sodium (Z)-N-(2-((2-hydroxyethyl)amino)ethyl)-N-(1-oxo-9-octadecenyl)glycinate is unique due to its specific combination of functional groups and long hydrocarbon chain, which provide it with distinct properties and applications. Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
93858-32-3 |
|---|---|
Molecular Formula |
C24H45N2NaO4 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
sodium;2-[2-(2-hydroxyethylamino)ethyl-[(Z)-octadec-9-enoyl]amino]acetate |
InChI |
InChI=1S/C24H46N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(28)26(22-24(29)30)20-18-25-19-21-27;/h9-10,25,27H,2-8,11-22H2,1H3,(H,29,30);/q;+1/p-1/b10-9-; |
InChI Key |
QJHBZPMAQLBLLU-KVVVOXFISA-M |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(CCNCCO)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


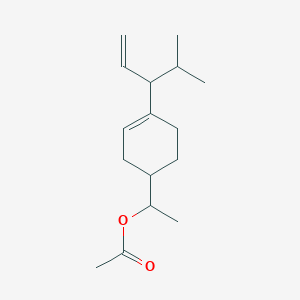
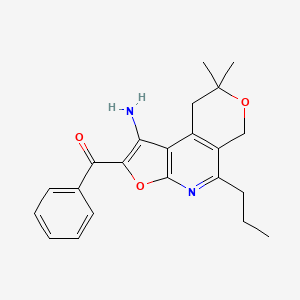
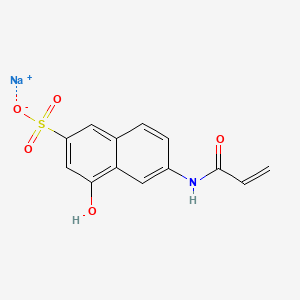
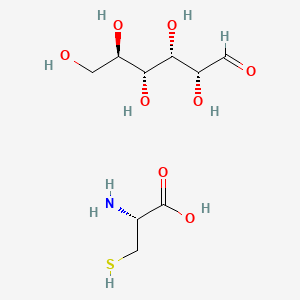
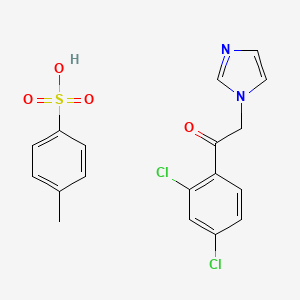

![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
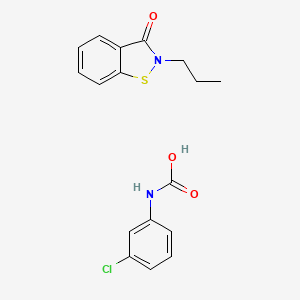
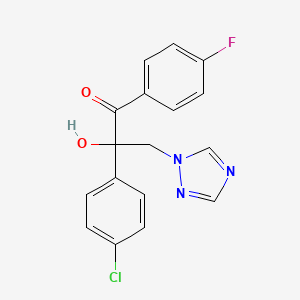



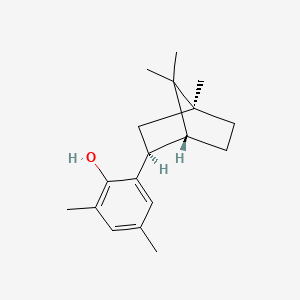
![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
